2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene
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Overview
Description
2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene is a chemical compound known for its unique structure and reactivity It consists of a naphthalene ring substituted with a 2-chloroprop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene typically involves the reaction of naphthol with 2-chloroprop-2-en-1-ol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Corresponding alcohols
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include the inhibition of specific enzymes or the modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-yn-1-yloxy)naphthalene
- Clethodim
Uniqueness
The presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions .
Properties
CAS No. |
51911-86-5 |
---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enoxy)naphthalene |
InChI |
InChI=1S/C13H11ClO/c1-10(14)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,1,9H2 |
InChI Key |
IBTYBGXVBKCNTP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC2=CC=CC=C2C=C1)Cl |
Origin of Product |
United States |
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